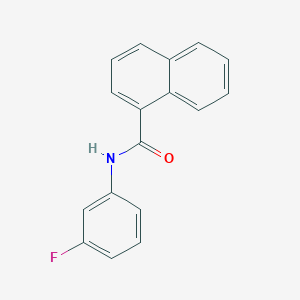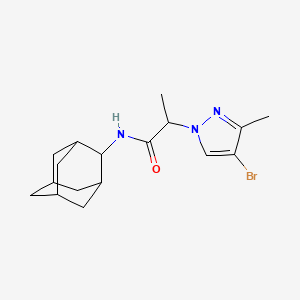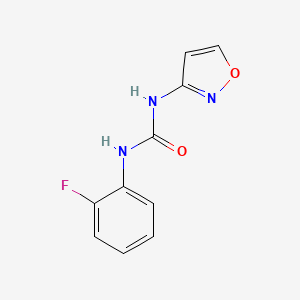![molecular formula C17H19Cl2N3OS B10966249 N-(3-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B10966249.png)
N-(3-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methylphenylamine and 5-chlorothiophene-2-carboxaldehyde.
Formation of Intermediate: The 3-chloro-4-methylphenylamine is reacted with piperazine to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 5-chlorothiophene-2-carboxaldehyde under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide
- N-(4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide
- N-(3-chlorophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide
Uniqueness
N-(3-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide is unique due to its specific substitution pattern on the phenyl and thiophene rings. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C17H19Cl2N3OS |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C17H19Cl2N3OS/c1-12-2-3-13(10-15(12)18)20-17(23)22-8-6-21(7-9-22)11-14-4-5-16(19)24-14/h2-5,10H,6-9,11H2,1H3,(H,20,23) |
InChI Key |
XBKSRMYISYTXCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopropyl-4-(difluoromethyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10966171.png)
![1-({[(Allylimino)(methylsulfanyl)methyl]amino}methyl)adamantane](/img/structure/B10966179.png)
![2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10966183.png)
![2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}furan-3-carboxamide](/img/structure/B10966191.png)
![N-[4-(diethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10966203.png)

![4-[(5-chlorothiophen-2-yl)methyl]-N-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10966210.png)
![1-(2-Fluorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10966212.png)
![ethyl {[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate](/img/structure/B10966214.png)

![N-(2-tert-butylcyclohexyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B10966220.png)

![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-1-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B10966242.png)
![Methyl 3-[(4-phenylbutanoyl)amino]thiophene-2-carboxylate](/img/structure/B10966253.png)
